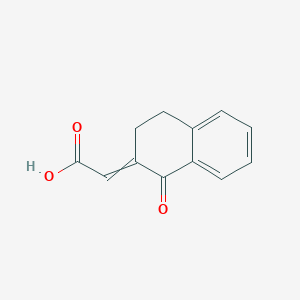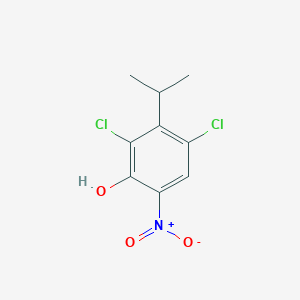
7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide
Descripción general
Descripción
7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps :
Starting Material: The synthesis begins with 2(1H)-pyridone.
Hydrolysis and Decarboxylation: The 2(1H)-pyridone undergoes hydrolysis followed by decarboxylation.
Selective O-Alkylation: The resulting compound is subjected to selective O-alkylation.
Rearrangement: The O-alkylated product undergoes rearrangement to form pyridine-2-amine.
Cyclization: The pyridine-2-amine reacts with ethoxy methylene malonic diethyl ester (EMME) under conventional conditions followed by cyclization under microwave irradiation to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates
- 3-Heteroaryl-substituted 4H-quinolizin-4-ones
- Azino- and azolo-fused pyrimidones
Uniqueness
7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide stands out due to its unique structural features and diverse biological activities. Unlike some similar compounds, it has shown a broad spectrum of activity against various biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
125055-69-8 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
7-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-3-6-14-12(17)10-7-15-11-5-4-9(2)8-16(11)13(10)18/h4-5,7-8H,3,6H2,1-2H3,(H,14,17) |
Clave InChI |
NONZVWCWMXFDFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CN=C2C=CC(=CN2C1=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-{[4-(3-Chlorophenyl)piperazino]carbonyl}-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B8640284.png)

![n-Phenyl-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8640302.png)




